2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride
Description
2-[(Z)-(2,6-Dichlorophenyl)methylideneamino]-1-hydroxyguanidine hydrochloride is a synthetic organic compound featuring a 2,6-dichlorophenyl group linked to a hydroxyguanidine moiety via a methylideneamino (CH=N) bridge. This compound is structurally characterized by:
- A 2,6-dichlorophenyl ring, which confers lipophilicity and electronic effects due to the electron-withdrawing chlorine substituents.
- A hydrochloride salt, enhancing solubility in polar solvents.
Its applications are likely exploratory, given the absence of explicit pharmacological or industrial data in the evidence.
Properties
Molecular Formula |
C8H9Cl3N4O |
|---|---|
Molecular Weight |
283.5 g/mol |
IUPAC Name |
2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride |
InChI |
InChI=1S/C8H8Cl2N4O.ClH/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14-15;/h1-4,15H,(H3,11,13,14);1H/b12-4-; |
InChI Key |
PQPZROSFRCBPIM-XHNKNCTESA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)NO)Cl.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN=C(N)NO)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride typically involves the reaction of 2,6-dichlorobenzaldehyde with aminoguanidine under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and requires the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives with modified functional groups.
Reduction: Reduced amine derivatives with altered electronic properties.
Substitution: Substituted derivatives with new functional groups replacing the dichlorophenyl group.
Scientific Research Applications
2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Clonidine Hydrochloride (CAS 4205-91-8)
Clonidine hydrochloride shares the 2,6-dichlorophenyl backbone but replaces the hydroxyguanidine group with an imidazoline ring . Key differences include:
Clonidine’s imidazoline ring enables receptor binding, whereas the hydroxyguanidine group in the target compound may favor chelation or alternative mechanisms .
2-(2,6-Dichlorophenyl)ethanimidamide Hydrochloride (CAS 175276-76-3)
This compound features a 2,6-dichlorophenyl group connected to an ethanimidamide (CH3C(=NH)NH2) moiety. Comparisons:
The hydroxyguanidine group in the target compound may enhance redox activity compared to the ethanimidamide’s simpler structure .
Diclofenac Impurity A (CAS 15307-86-5)
A diclofenac-related impurity with a 2,6-dichlorophenyl group linked to a phenylacetic acid chain:
The target compound lacks the carboxylic acid group critical for NSAID activity, suggesting divergent applications.
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid Chloride
A chlorinated isoxazole derivative with a 2,6-dichlorophenyl group:
The isoxazole derivative’s acyl chloride group enables facile derivatization, unlike the target compound’s stable hydrochloride salt.
Pesticide Chemicals (e.g., Etaconazole, Propiconazole)
Triazole-containing fungicides with 2,4-dichlorophenyl groups:
The 2,6-dichloro substitution in the target compound may reduce steric hindrance compared to 2,4-dichloro analogs, altering binding kinetics.
Key Structural and Functional Insights
- Electronic Effects : The 2,6-dichlorophenyl group in the target compound creates a sterically hindered, electron-deficient aromatic system, contrasting with 2,4-dichloro analogs in pesticides .
- Salt Formation : The hydrochloride salt improves aqueous solubility, a trait shared with Clonidine and ethanimidamide derivatives but absent in neutral isoxazole or triazole compounds .
Q & A
Q. What are the recommended synthetic routes for preparing 2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves condensation of 2,6-dichlorobenzaldehyde derivatives with hydroxyguanidine precursors. Key steps include:
- Intermediate formation : Reacting 2,6-dichlorophenylhydrazine hydrochloride with carbonyl reagents to form hydrazone intermediates, as demonstrated in analogous syntheses .
- Optimization : Adjusting pH, temperature, and solvent polarity to favor the (Z)-isomer. Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .
- Purification : Use recrystallization or column chromatography, guided by melting point (mp) and purity assays (e.g., ≥98% by HPLC) .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
Q. How should stability studies be designed to evaluate this compound under varying storage and experimental conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to heat (e.g., 40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor decomposition via HPLC and thermal analysis (TGA/DSC) .
- pH-Dependent Stability : Test solubility and degradation kinetics in buffers (pH 1–13) to identify labile functional groups (e.g., hydrolysis of the imine bond) .
Advanced Research Questions
Q. How can computational methods enhance the design of reactions involving this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energetically favorable pathways .
- Virtual Screening : Predict solvent effects and catalyst interactions using molecular dynamics simulations .
- Feedback Integration : Combine computational predictions with experimental data (e.g., reaction yields, byproduct profiles) to refine models iteratively .
Q. How can researchers address contradictions between computational predictions and experimental results in synthesis or reactivity studies?
Methodological Answer:
- Data Reconciliation : Compare computational activation energies with experimental kinetic data. Discrepancies may arise from solvent effects or unaccounted side reactions.
- Sensitivity Analysis : Vary input parameters (e.g., temperature, solvent polarity) in simulations to identify critical variables affecting outcomes .
- Multi-Method Validation : Cross-validate results using alternative computational frameworks (e.g., ab initio vs. semi-empirical methods) .
Q. What factorial design approaches are suitable for optimizing reaction parameters (e.g., catalyst loading, temperature)?
Methodological Answer:
-
Full Factorial Design : Test all combinations of variables (e.g., 2–3 levels each) to identify main effects and interactions. Example factors:
Variable Low Level High Level Temperature 25°C 60°C Catalyst Loading 0.5 mol% 2.0 mol% Solvent DMF THF -
Response Surface Methodology (RSM) : Model nonlinear relationships to pinpoint optimal conditions for yield/purity .
Q. What protocols are recommended for validating novel synthetic intermediates or degradation products?
Methodological Answer:
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use respiratory protection (FFP2 masks), nitrile gloves, and lab coats .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors .
- Emergency Procedures : Maintain access to eyewash stations and emergency contact numbers (e.g., +49 89 1 92 40 for EU labs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
